MK-8970 is an acetal carbonate prodrug of raltegravir, which is an established integrase strand-transfer inhibitor used in the treatment of HIV-1 infection. The development of MK-8970 aims to enhance the pharmacokinetic profile of raltegravir, particularly focusing on improving colonic absorption and enabling less frequent dosing regimens. This compound was discovered as part of a broader effort to create more effective antiretroviral therapies that maintain efficacy while minimizing side effects and drug interactions associated with existing treatments .
MK-8970 is classified under the category of antiviral agents, specifically targeting HIV integrase. It is a derivative of raltegravir, which was the first integrase inhibitor approved for clinical use in the United States. The compound's design incorporates features intended to optimize its absorption and therapeutic effectiveness, thereby addressing some limitations of its parent compound .
The synthesis of MK-8970 involves several key steps designed to create an acetal carbonate structure conducive to enhanced absorption. The synthesis process typically includes:
MK-8970 has a complex molecular structure characterized by its acetal carbonate linkage, which contributes to its pharmacological properties. The chemical formula for MK-8970 is , indicating the presence of various functional groups that facilitate its activity as a prodrug.
The structural representation can be summarized as follows:
The molecular weight of MK-8970 is approximately 421.45 g/mol .
MK-8970 undergoes several chemical reactions upon administration, primarily involving hydrolysis in the gastrointestinal tract. This process converts MK-8970 back into raltegravir, which then exerts its antiviral effects by inhibiting HIV integrase.
Key reactions include:
The mechanism of action for MK-8970 hinges on its conversion to raltegravir after administration. Raltegravir functions by binding to the active site of HIV integrase, preventing the integration of viral DNA into the host genome. This inhibition effectively blocks viral replication.
The process can be summarized as follows:
MK-8970 exhibits several notable physical and chemical properties:
MK-8970 has significant applications in the field of antiviral therapy, particularly for patients with HIV infection. Its development reflects ongoing efforts to improve treatment regimens by:
MK-8970 (ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate) is a structurally engineered acetal carbonate prodrug of the HIV integrase inhibitor raltegravir. Its design centers on a bioreversible promoiety attached to raltegravir’s phenolic hydroxyl group via an acetal carbonate linker. This modification masks polar functionalities, significantly enhancing lipophilicity (cLogP increased by ~2 units) to facilitate passive diffusion across gastrointestinal membranes [1] [4]. The acetal group’s strategic incorporation ensures stability in acidic gastric environments while allowing enzymatic hydrolysis primarily in the lower gastrointestinal tract by esterases and pH-dependent mechanisms, releasing active raltegravir [3] [5].
Table 1: Key Functional Groups in MK-8970
Functional Group | Role in Prodrug Design |
---|---|
Acetal carbonate linker | Provides pH-dependent stability; hydrolyzed by colonic esterases to release raltegravir |
5-Methyl-1,3,4-oxadiazole | Maintains target engagement with HIV integrase active site |
Ethyl carbonate moiety | Enhances lipophilicity for improved membrane permeability |
Fluorobenzyl carbamoyl | Preserves critical hydrophobic interactions with viral integrase |
The metabolic activation pathway involves:
MK-8970 retains raltegravir’s pharmacophore core—critical for integrase strand transfer inhibition—while addressing its pharmacokinetic limitations. Key structural differences include:
Table 2: Structural and Property Comparison
Parameter | Raltegravir | MK-8970 | Pharmacological Impact |
---|---|---|---|
Molecular weight | 444.44 g/mol | 560.54 g/mol | Increased size from prodrug moiety |
Formula | C₂₂H₂₇FN₆O₅ | C₂₅H₂₉FN₆O₈ | Higher oxygen content for hydrolytic activation |
Key hydroxyl group | Free phenolic -OH | Acetal carbonate-protected | Enhanced membrane permeability |
logP (calculated) | ~1.8 | ~3.9 | Improved colonic absorption |
Aqueous solubility | Low | Very low (requires DMSO solubilization) | Optimized for controlled release formulations |
The prodrug moiety (ethyl carbonate-acetal) increases MK-8970’s molecular weight by 116 g/mol (26% increase) but reduces hydrogen-bonding capacity by masking the phenolic -OH. This modification shifts absorption kinetics toward the lower GI tract, where prolonged transit time allows sustained release and higher bioavailability compared to raltegravir’s upper GI-dominated absorption [1] [7]. Crucially, the active site-directed groups (oxadiazole carboxamide, fluorobenzyl) remain unaltered, preserving raltegravir’s nanomolar integrase inhibition (IC₅₀ ~15 nM) post-hydrolysis [4] [6].
MK-8970 exhibits distinct physicochemical behaviors critical for its development as an oral prodrug:
Table 3: Physicochemical Profile Summary
Property | Value/Characteristics | Analytical Method |
---|---|---|
Molecular weight | 560.54 g/mol | HRMS |
Elemental composition | C 53.57%; H 5.21%; F 3.39%; N 14.99%; O 22.83% | CHN analysis |
Appearance | Solid powder | Visual |
Solubility (DMSO) | >50 mg/mL | Kinetic solubility assay |
logP | 3.9 (calculated) | Reversed-phase HPLC |
pKa | 7.1 (carbonate), 9.4 (pyrimidinone) | Potentiometric titration |
The pH-dependent stability profile is central to MK-8970’s design: its acetal carbonate bond remains stable during stomach transit but undergoes hydrolysis in the neutral-alkaline colon via both enzymatic (carboxylesterases) and non-enzymatic pathways. This ensures >90% conversion to raltegravir within colonic tissue, minimizing systemic prodrug exposure [3] [4]. Formulation challenges arise from its sensitivity to hydrolytic enzymes during storage, requiring anhydrous processing and exclusion of alkaline excipients [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1